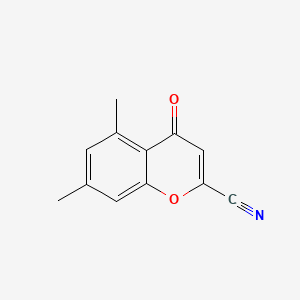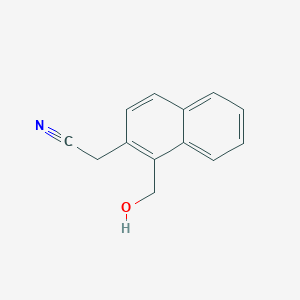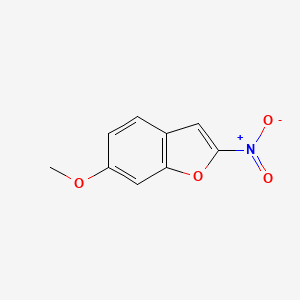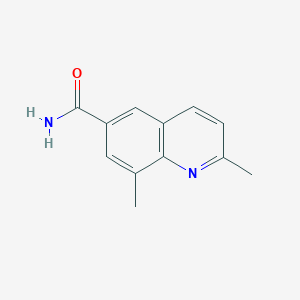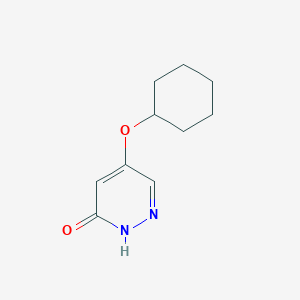
5-(cyclohexyloxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyclohexyloxy)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a pyridazinone core with a cyclohexyloxy substituent at the 5-position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexyloxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichloropyridazine and cyclohexanol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom at the 5-position of 2,3-dichloropyridazine with cyclohexanol to form 5-(cyclohexyloxy)-2-chloropyridazine.
Cyclization: The intermediate 5-(cyclohexyloxy)-2-chloropyridazine undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexyloxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Reduced pyridazinone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound has shown promise as a potential therapeutic agent for treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(cyclohexyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphodiesterase-III, which plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels.
Pathways Involved: By inhibiting phosphodiesterase-III, the compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. This mechanism underlies its cardiotonic and antihypertensive effects.
Comparison with Similar Compounds
Similar Compounds
CI-914: A pyridazinone derivative with cardiotonic properties.
CI-930: Another pyridazinone derivative used for its positive inotropic effects.
Pimobendan: A well-known pyridazinone used in the treatment of heart failure.
Endralazine: A tetrahydropyridopyridazine with antihypertensive properties.
Cilazopril: A perhydropyridazinodiazepine used as an antihypertensive agent.
Uniqueness
5-(cyclohexyloxy)pyridazin-3(2H)-one stands out due to its unique cyclohexyloxy substituent, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1346697-84-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-cyclohexyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H14N2O2/c13-10-6-9(7-11-12-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) |
InChI Key |
KPXATPZHPPZCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11901516.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)
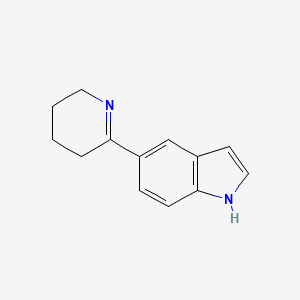
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)

![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)


